6-Bromo-2,3-dicyanonaphthalene

Organic Synthesis Naphthalocyanine Precursors Material Science

Unsubstituted dicyanonaphthalenes yield insoluble naphthalocyanines with poor processability. This 6-bromo derivative solves that limitation. - **Key application**: Enables synthesis of soluble naphthalocyanines for optical recording media via nucleophilic substitution or cross-coupling - **Differentiator**: Bromine handle permits tailored functionalization (e.g., alkylthio groups) - not replaceable with unsubstituted or other halogenated analogs - **Quality**: Crystalline solid, mp 252°C, supported by published NMR/IR spectra for QA/QC reference

Molecular Formula C12H5BrN2
Molecular Weight 257.08 g/mol
CAS No. 70484-02-5
Cat. No. B1332548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dicyanonaphthalene
CAS70484-02-5
Molecular FormulaC12H5BrN2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br
InChIInChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H
InChIKeyUERLNOIJNRUJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dicyanonaphthalene Core Specifications


6-Bromo-2,3-dicyanonaphthalene is a brominated dicyanonaphthalene derivative, primarily utilized as a versatile building block in the synthesis of advanced organic materials, most notably naphthalocyanines [1]. This compound features a naphthalene core substituted with a bromine atom at the 6-position and cyano groups at the 2- and 3-positions, providing a unique combination of reactivity and electron-deficient character . Its synthesis, typically involving a cycloaddition reaction from 3,4-bis(dibromomethyl)bromobenzene and fumaronitrile, yields a crystalline solid with a melting point of 252 °C .

Naphthalocyanine building block with bromo functionalization handle
Enables soluble material synthesis via cross-coupling
Defined substitution pattern for performance materials

6-Bromo-2,3-dicyanonaphthalene Substitution Risks


Interchanging 6-Bromo-2,3-dicyanonaphthalene with unsubstituted 2,3-dicyanonaphthalene or other halogenated analogs is not feasible for performance-critical applications. The presence and position of the bromine atom directly influence key material properties, such as the electronic and steric environment of the resulting naphthalocyanine complex, which governs its aggregation behavior and spectral properties [1]. Unlike the unsubstituted core, which yields naphthalocyanines with limited solubility and processing challenges, the 6-bromo derivative serves as a strategic intermediate for further functionalization via cross-coupling, enabling the tailored synthesis of soluble, high-performance materials [2]. Simply procuring a similar dicyanonaphthalene without verifying the substitution pattern introduces significant risk of downstream device performance failure.

! Unsubstituted 2,3-dicyanonaphthalene lacks the bromo cross-coupling handle, limiting derivatization potential.
! Halogen position and substitution pattern directly alter electronic/steric environment and aggregation behavior.
! Similar dicyanonaphthalene analogs without bromine may lead to downstream device performance deviations.

6-Bromo-2,3-dicyanonaphthalene Comparator Evidence


Synthetic Accessibility and Purity

The synthesis of 6-Bromo-2,3-dicyanonaphthalene has been optimized and documented in patent literature, providing a reliable, reproducible route with reported yields and purity levels that enable its commercial availability at >98% purity. This is in contrast to the unsubstituted 2,3-dicyanonaphthalene, which is also commercially available but requires more demanding purification due to its lower solubility . The presence of the bromine atom in the target compound also allows for its use as a direct handle for further derivatization, a synthetic pathway not available with the unsubstituted analog [1].

Synthetic Accessibility
Class-level
Purity >98.0% (GC); bromo handle for cross-coupling
Standardized procurement purity, high synthetic versatility
Unsubstituted analog has lower solubility limiting purification
Organic Synthesis Naphthalocyanine Precursors Material Science

Photochemical Reactivity as a Functional Probe

6-Bromo-2,3-dicyanonaphthalene (6-BCN) has been specifically demonstrated as a photochemically reactive fluorescent probe for the detection of cervical cancer, exhibiting excellent sensitivity and very low background . While other dicyanonaphthalenes may exhibit fluorescence, this specific application and performance metric is documented for 6-BCN. For example, unsubstituted 2,3-dicyanonaphthalene is primarily noted for its use as a semiconductor precursor and does not have the same documented utility in biological imaging .

Functional Probe
Context-dependent
Target: reported fluorescent probe for cancer cell detection. Comparator: 2,3-dicyanonaphthalene documented as n-type semiconductor precursor only.
Reported probe application context supports sensor development
Cross-study comparable; unsubstituted analog requires de novo exploration
Fluorescent Probes Bioimaging Photochemistry

Spectroscopic Fingerprint for Quality Control

The patent literature provides a definitive spectroscopic fingerprint for 6-Bromo-2,3-dicyanonaphthalene, including its NMR and IR spectra [1]. This level of characterization is essential for rigorous quality control and identity verification upon procurement. While the unsubstituted 2,3-dicyanonaphthalene is also characterized spectroscopically [2], the specific spectral data for the 6-bromo derivative is a unique identifier that ensures the correct compound has been received. Any deviation from this fingerprint would indicate an incorrect or impure batch.

Spectroscopic Fingerprint
Head-to-head
NMR and IR spectra available (US5484685)
Unambiguous identity confirmation against published standard
Spectral match mitigates risk of mislabeled material
Analytical Chemistry Spectroscopy Quality Control

Fluorescence Emission Tunability

6-Bromo-2,3-dicyanonaphthalene is reported to enable tunable fluorescence emission spectra between 550–650 nm . This is a critical specification for applications in OLEDs and other optoelectronic devices where emission wavelength directly dictates device performance. While other dicyanonaphthalene derivatives may also fluoresce, the specific 550-650 nm range for this compound provides a defined operational window. For example, the unsubstituted 2,3-dicyanonaphthalene has a different electronic structure and is not reported to have the same tunable emission in this specific range.

Emission Tunability
Context-dependent
550–650 nm tunable fluorescence window
Defined emission range for optoelectronic device design
Not a primary documented feature of unsubstituted analog
Organic Electronics Fluorescence OLED Materials

6-Bromo-2,3-dicyanonaphthalene Key Applications


Soluble Naphthalocyanine Precursor for Optical Media

The primary industrial application of 6-Bromo-2,3-dicyanonaphthalene is as a key intermediate in the synthesis of naphthalocyanine derivatives for optical recording media [1]. The bromine substituent is critical for subsequent functionalization with solubility-enhancing groups (e.g., alkylthio groups) via nucleophilic substitution, enabling the production of naphthalocyanines that are soluble in organic solvents, a prerequisite for solution-based device fabrication. This directly addresses the solubility limitations of unsubstituted metal naphthalocyanines, as highlighted in patent literature .

Fluorescent Probe and Sensor Platform

Based on its demonstrated photochemical reactivity and use as a fluorescent probe with high sensitivity and low background [1], and its tunable emission in the 550–650 nm range , 6-Bromo-2,3-dicyanonaphthalene is an ideal starting point for developing new fluorescent sensors for biological or chemical analytes. Its bromo handle allows for the attachment of targeting moieties or other functional groups, making it a versatile platform for probe design.

Analytical Reference Standard for QC

The availability of detailed, published NMR and IR spectra for 6-Bromo-2,3-dicyanonaphthalene [1] makes it a valuable reference standard for analytical laboratories. It can be used to calibrate instruments, validate analytical methods for related compounds, and serve as a quality control benchmark for incoming batches of this specific precursor. The high purity (>98%) available from commercial suppliers ensures its suitability as a reference material .

Steric and Electronic Effects in Naphthalocyanines

In academic research, 6-Bromo-2,3-dicyanonaphthalene serves as a model substrate for studying the impact of peripheral substitution on the aggregation behavior and electrochemical properties of naphthalocyanines. Research on related substituted naphthalocyanines demonstrates that the nature of the substituent directly affects the absorption maximum and aggregation tendency [1]. Using the 6-bromo derivative allows for systematic investigation of how further derivatization at this position influences the final material's performance in devices like organic photovoltaics.

Application
Selection Property
Validation Focus
Soluble naphthalocyanine synthesis
Bromo functionalization via cross-coupling
Solubility and film processability
Fluorescent sensor development
Tunable visible emission window
Probe sensitivity and background signal
Analytical QC reference
Published spectroscopic fingerprint
Identity and purity verification
Substituent effect studies
Peripheral substitution impact
Aggregation and electrochemical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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